2-Thiazolylzinc bromide

Catalog No.
S1796974
CAS No.
173382-28-0
M.F
C3H2BrNSZn
M. Wt
229.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiazolylzinc bromide

CAS Number

173382-28-0

Product Name

2-Thiazolylzinc bromide

IUPAC Name

bromozinc(1+);2H-1,3-thiazol-2-ide

Molecular Formula

C3H2BrNSZn

Molecular Weight

229.4 g/mol

InChI

InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

YORIBCPQDAVKHG-UHFFFAOYSA-M

SMILES

C1=CS[C-]=N1.[Zn+]Br

Canonical SMILES

C1=CS[C-]=N1.[Zn+]Br

2-Thiazolylzinc bromide (ZnBrC3H2NS), also known as simply thiazolylzinc bromide, is an organic compound finding use primarily as a catalyst in organic synthesis reactions [].

Catalyst for Nitrogen-containing Heterocycles

The primary application of 2-Thiazolylzinc bromide in scientific research lies in its ability to act as a catalyst for the formation of nitrogen-containing heterocyclic compounds [, ]. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. Nitrogen-containing heterocycles are a particularly important class due to their prevalence in natural products and pharmaceuticals [].

2-Thiazolylzinc bromide is particularly effective in promoting the synthesis of thiazoles and imidazoles []. Thiazoles and imidazoles are both five-membered heterocycles containing nitrogen and sulfur or nitrogen atoms respectively. These structures are found in various biologically active molecules, making their synthesis valuable in drug discovery research [].

Here are some examples of reactions where 2-Thiazolylzinc bromide is used as a catalyst:

  • The reaction between an aldehyde and a thioamide to form a thiazole.
  • The reaction between an amine and a carbonyl compound to form an imidazole.

These reactions are typically conducted under mild conditions, making 2-Thiazolylzinc bromide a versatile and user-friendly catalyst for researchers in organic synthesis [].

2-Thiazolylzinc bromide is an organozinc compound with the molecular formula C₃H₂BrNSZn. This compound is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. It is commonly employed in the synthesis of various nitrogen-containing heterocycles, including thiazole and imidazole derivatives, which are significant in pharmaceutical and agrochemical applications .

The mechanism of action of TZB revolves around its ability to activate organic molecules for nucleophilic attack. The electron-withdrawing nature of the thiazole ring and the positive charge on the zinc atom create a polarization within the molecule. This polarization weakens the bond between the zinc and the bromide ion, making the zinc atom more susceptible to attack by nucleophiles present in the reaction mixture.

TZB is likely to exhibit hazardous properties common to organozinc compounds. Here are some potential safety concerns:

  • Flammability: Organic solvents like THF, in which TZB is often sold, can be flammable. Proper handling and storage are crucial [].
  • Air and moisture sensitivity: TZB may react with air and moisture, potentially decomposing or forming toxic byproducts. Inert atmosphere handling techniques are recommended.
  • Toxicity data is limited, but it's advisable to handle TZB with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

  • Substitution Reactions: It acts as a nucleophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds.
  • Coupling Reactions: The compound is integral to metal-catalyzed cross-coupling reactions such as the Stille, Negishi, and Suzuki reactions, which are essential for constructing complex organic molecules .
  • Oxidation and Reduction: Although less frequently involved in redox processes, it can participate depending on the reaction conditions and reagents used.

The mechanism of action typically involves coordination of the zinc atom with the thiazole ring, enhancing its reactivity and stabilizing intermediates during bond formation.

The synthesis of 2-Thiazolylzinc bromide can be achieved through several methods:

  • Grignard Reaction:
    • React bromothiazole with magnesium in diethyl ether to form a Grignard reagent.
    • Add zinc chloride to this reagent to create a thiazolylzinc chloride intermediate.
    • Treat this intermediate with methyl iodide to yield 2-Thiazolylzinc iodide.
    • Finally, react 2-Thiazolylzinc iodide with lithium bromide to produce 2-Thiazolylzinc bromide .
  • Direct Reaction:
    • A more straightforward method involves directly reacting 2-thiazole with zinc bromide in ethanol under controlled conditions.

2-Thiazolylzinc bromide finds diverse applications in various fields:

  • Organic Synthesis: It is extensively used for synthesizing heterocyclic compounds vital for pharmaceuticals and agrochemicals.
  • Catalysis: The compound serves as a ligand in catalytic processes, enhancing reaction efficiency and selectivity .
  • Material Science: It contributes to the development of advanced materials with specific electronic and optical properties.
  • Biological Studies: Though less common, it can aid in synthesizing biologically active molecules for research purposes.

Several compounds exhibit similarities to 2-Thiazolylzinc bromide, each offering unique properties:

CompoundKey FeaturesUniqueness
2-Thiazolyl lithiumUsed in nucleophilic addition reactionsLess stable at higher temperatures
2-Thiazolyl magnesiumMore stable than lithium counterpartEmployed in regioselective bromine-magnesium exchanges
2-Thiazolyl copperUsed in copper-catalyzed coupling reactionsOffers different reactivity profiles

The uniqueness of 2-Thiazolylzinc bromide lies in its balance of stability and reactivity, making it a valuable reagent across various synthetic applications. Its ability to facilitate both substitution and coupling reactions distinguishes it from other organozinc compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

226.83827 g/mol

Monoisotopic Mass

226.83827 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-15

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